3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid
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Overview
Description
3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid is a complex organic compound that features a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.
Preparation Methods
The synthesis of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid typically involves the formylation of pyrrole derivatives. One common method is the Vilsmeier-Haack reaction, which uses trifluoroacetic acid as a catalyst under microwave conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include trifluoroacetic acid, trifluoroethanol, and microwave irradiation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid involves its interaction with various molecular targets. The pyrrole ring system allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile
- N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide
- N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide
These compounds share the pyrrole ring system but differ in their functional groups and overall structure. The uniqueness of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid lies in its specific combination of formyl and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-12(15(18)19)7-14(9)16-10(2)6-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROHLCMQZNZGHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=C2C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354319 |
Source
|
Record name | 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505071-98-7 |
Source
|
Record name | 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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